{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride
Overview
Description
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride is a useful research compound. Its molecular formula is C10H11Cl3N2S and its molecular weight is 297.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : Thiazole derivatives, including compounds similar to {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine, have been investigated for their potential as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations have been utilized to predict their effectiveness in this application (Kaya et al., 2016).
Antimicrobial Properties : Research has been conducted on the antimicrobial activity of thiazole derivatives. Some of these compounds, including those related to {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine, have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).
Structural Analysis : The structural characterization of similar thiazole compounds has been performed using various spectroscopic methods and X-ray diffraction. These studies aid in understanding the molecular structure and potential applications of these compounds in various fields (GayathriB. et al., 2019).
Inhibition of 5-Lipoxygenase : Thiazole derivatives have been evaluated for their potential as direct inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. This research indicates the potential of these compounds, including those related to {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine, in the development of anti-inflammatory drugs (Suh et al., 2012).
Antiviral Activities : Some thiazole derivatives have been explored for their antiviral activities, particularly against the tobacco mosaic virus. This research opens the possibility of using similar compounds for the development of new antiviral agents (Chen et al., 2010).
Drug Transport : Studies have shown the potential of thiazole derivatives in drug transport systems. For instance, gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex have been developed to improve the delivery of drugs with low solubility and stability (Asela et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.2ClH/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9;;/h1-4,6H,5,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKOWHYFLIWRJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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